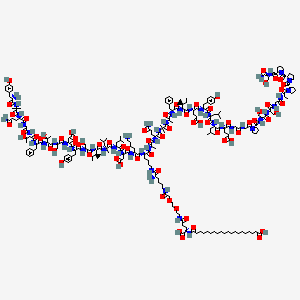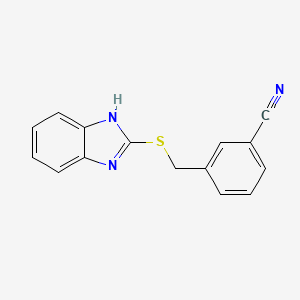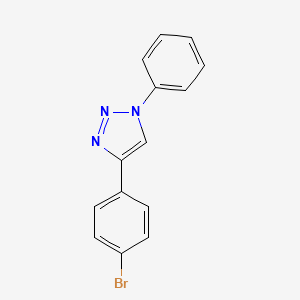
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of phenylacetylene with bromine to form 4-bromophenylacetylene.
Coupling Reaction: The final step involves the coupling of 4-bromophenylacetylene with phenyl azide in the presence of a copper(I) catalyst to form this compound.
Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include copper(I) catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the triazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . The triazole ring’s nitrogen atoms can also participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Bromobiphenyl: This compound contains a bromophenyl group but lacks the triazole ring, resulting in different chemical properties and applications.
1-Phenyl-1H-1,2,3-triazole:
4-(4-Bromophenyl)-1,2,3-thiazole: This compound contains a thiazole ring instead of a triazole ring, leading to different electronic properties and biological activities.
The presence of the triazole ring and the bromophenyl group in this compound imparts unique chemical properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C14H10BrN3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
DPCGHVRNHBDTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


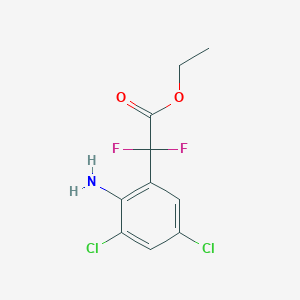
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

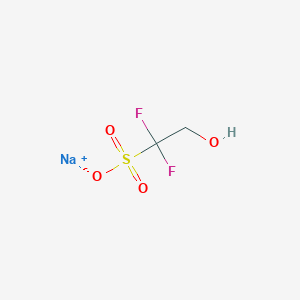

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)



